Product packaging for 4-Ethyl-2,5-dimethyloxazole(Cat. No.:CAS No. 30408-61-8)

4-Ethyl-2,5-dimethyloxazole

Cat. No.: B1619207
CAS No.: 30408-61-8
M. Wt: 125.17 g/mol
InChI Key: YZZBROGKUWYQOL-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazoles are a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. numberanalytics.comontosight.ai This structural motif is of considerable interest in modern chemical research, particularly in medicinal chemistry. numberanalytics.comtandfonline.com The unique arrangement of atoms within the oxazole ring allows it to interact with various enzymes and receptors in biological systems through a range of non-covalent bonds. tandfonline.comsemanticscholar.org

The versatility of the oxazole scaffold has led to its investigation and use in several fields:

Pharmaceuticals: Oxazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. numberanalytics.comontosight.aitandfonline.com They serve as a fundamental building block, or scaffold, for the development of new therapeutic agents. numberanalytics.com

Agrochemicals: Certain compounds based on the oxazole structure have been developed for use as pesticides and herbicides. numberanalytics.com

Materials Science: The properties of oxazole-based polymers have been explored for potential applications in fields such as optoelectronics. numberanalytics.com

The ability to synthesize a vast number of derivatives by substituting different functional groups onto the core oxazole ring allows chemists to fine-tune the molecule's properties for specific applications, making it a valuable entity in synthetic and medicinal chemistry. tandfonline.comsemanticscholar.org

Structural Classification of 4-Ethyl-2,5-dimethyloxazole: A 2,4,5-Trisubstituted Oxazole

This compound is an organic compound that belongs to a specific subgroup of the oxazole family known as 2,4,5-trisubstituted oxazoles. hmdb.caymdb.ca This classification indicates that the central oxazole ring is substituted at three positions: 2, 4, and 5. hmdb.caymdb.ca In this particular molecule, the substituents are two methyl groups (at positions 2 and 5) and an ethyl group (at position 4). nih.gov Its formal IUPAC name is 4-ethyl-2,5-dimethyl-1,3-oxazole. nih.gov

The compound is a yellowish liquid with a characteristic burnt, roasted aroma. nih.govchemicalbook.com It is reported to be insoluble in water but soluble in ethanol. nih.gov

Table 1: Chemical and Physical Properties of this compound

Current Research Landscape and Gaps for this compound

The current body of scientific literature on this compound is primarily focused on its role as a volatile flavor and aroma compound. It has been identified as a key contributor to the sensory profile of various foods. hmdb.ca Research has detected its presence in Arabica and Robusta coffee, as well as in fried potatoes. hmdb.cachemicalbook.comthegoodscentscompany.com Its aroma is described as burnt and roasted, while its taste is characterized as green, ethereal, and nutty at a concentration of 5 parts per million. chemicalbook.comthegoodscentscompany.com

The compound is also known to be a metabolite produced by the yeast Saccharomyces cerevisiae, which is significant in baking and brewing. ymdb.canih.gov Furthermore, it is recognized as a food flavoring agent by regulatory bodies. nih.govfda.gov

Despite its established presence in food chemistry, there is a notable gap in the research concerning other potential properties or applications of this compound. A literature review has indicated that very few scientific articles have been published on this specific compound, suggesting that its biological activities and potential for use in other areas of chemical science remain largely unexplored. hmdb.ca While general synthetic methods for 2,4,5-trisubstituted oxazoles are well-documented—such as copper-catalyzed oxidative annulation or tandem aza-Wittig reactions—dedicated synthetic studies or explorations of the reactivity of this compound are scarce. acs.orgorganic-chemistry.orgorganic-chemistry.org

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B1619207 4-Ethyl-2,5-dimethyloxazole CAS No. 30408-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZBROGKUWYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184491
Record name 2,5-Dimethyl-4-ethyloxazole
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellowish liquid; Burnt roasted aroma
Record name 2,5-Dimethyl-4-ethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

150.00 °C. @ 760.00 mm Hg
Record name 4-Ethyl-2,5-dimethyloxazole
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URL http://www.hmdb.ca/metabolites/HMDB0037866
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2,5-Dimethyl-4-ethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1545/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.957-0.963
Record name 2,5-Dimethyl-4-ethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

30408-61-8
Record name 4-Ethyl-2,5-dimethyloxazole
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Record name 2,5-Dimethyl-4-ethyloxazole
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Record name 2,5-Dimethyl-4-ethyloxazole
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Record name 4-ethyl-2,5-dimethyloxazole
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Record name 2,5-DIMETHYL-4-ETHYLOXAZOLE
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Record name 4-Ethyl-2,5-dimethyloxazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Reactivity and Reaction Mechanisms of 4 Ethyl 2,5 Dimethyloxazole and Its Analogues

Electronic Structure and Aromaticity of the Oxazole (B20620) Ring System

The oxazole ring is a five-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3. The atoms of the ring, three carbons, one nitrogen, and one oxygen, are all sp² hybridized, resulting in a planar structure. mdpi.com Each atom in the ring also possesses an unhybridized p-orbital perpendicular to the plane of the σ-bonds. These p-orbitals overlap to form a delocalized π-electron system.

The aromaticity of the oxazole ring is established by the presence of 6 π-electrons, conforming to Hückel's rule (4n+2 π-electrons, where n=1). The two C=C and C=N double bonds contribute four electrons, and the oxygen atom contributes a lone pair of electrons from its p-orbital to the π-system. mdpi.comorganic-chemistry.org The nitrogen atom's lone pair resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic system, which accounts for the weak basicity of oxazoles. organic-chemistry.org

While aromatic, the delocalization of π-electrons in the oxazole ring is not as effective as in benzene (B151609) or other five-membered heterocycles like thiazole. This is attributed to the high electronegativity of the oxygen atom, which tends to hold its electron pair more tightly, thus reducing its contribution to the aromatic sextet. mdpi.com This reduced aromaticity makes the oxazole ring more reactive and susceptible to certain addition and ring-opening reactions compared to more stable aromatic systems. The presence of both oxygen and nitrogen heteroatoms significantly influences the electronic character and charge distribution within the ring. researchgate.net

PropertyDescriptionReference
Hybridization All ring atoms (3C, 1N, 1O) are sp² hybridized. mdpi.com
Geometry Planar mdpi.com
π-Electron Count 6 π-electrons (4 from double bonds, 2 from oxygen) mdpi.comorganic-chemistry.org
Aromaticity Aromatic, but less so than thiazoles.
Basicity Weakly basic (pKa of conjugate acid is ~0.8).

Electrophilic and Nucleophilic Substitution Reactions on Oxazole Nuclei

The reactivity of the oxazole ring towards substitution reactions is dictated by its electron distribution. The ring is generally considered electron-deficient due to the electronegativity of the heteroatoms, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic attack under certain conditions.

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole nucleus is generally difficult and requires the presence of activating, electron-donating groups on the ring. alfachemic.comnih.gov When such reactions do occur, substitution preferentially takes place at the C5 position, which is the most electron-rich carbon atom. mdpi.comnih.gov The order of reactivity for electrophilic attack is generally C5 > C4 > C2. Reactions such as nitration and halogenation can be achieved at the C5 position, particularly on activated oxazole rings. nih.gov Protonation and alkylation, however, occur at the more basic nitrogen atom at the 3-position. mdpi.comalfachemic.com

Nucleophilic Substitution: Nucleophilic substitution reactions are uncommon on the unsubstituted oxazole ring and typically require a good leaving group, such as a halogen, to be present. mdpi.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. alfachemic.com The order of reactivity for nucleophilic substitution of a halogen is C2 >> C4 > C5. mdpi.com However, nucleophilic attack on the oxazole ring often results in ring cleavage rather than direct substitution. alfachemic.comtsijournals.com

A key reaction involving nucleophilic attack is the deprotonation (metallation) of the ring. The hydrogen atom at the C2 position is the most acidic, and it can be removed by strong bases like n-butyllithium (n-BuLi). nih.gov This generates a 2-lithiooxazole species, which can then react with various electrophiles, providing a powerful method for the functionalization of the C2 position. nih.gov

PositionElectrophilic AttackNucleophilic Attack/Deprotonation
C2 Least favoredMost favored (most acidic proton)
C3 (N) Favored (Protonation, Alkylation)-
C4 IntermediatePossible with leaving group
C5 Most favoredLeast favored

Cycloaddition Reactions Involving Oxazoles as Dipoles or Dienophiles

Due to their reduced aromatic character, oxazoles can participate in various cycloaddition reactions, serving as versatile synthons for more complex heterocyclic systems.

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. alfachemic.comtsijournals.com They react with a range of dienophiles, including alkenes and alkynes, to initially form bicyclic adducts. These adducts are often unstable and can undergo subsequent reactions, such as the loss of a small molecule, to yield substituted pyridines or furans. The reactivity in these cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. organic-chemistry.org The reaction can be performed both inter- and intramolecularly, with the latter (IMDAO - Intramolecular Diels-Alder of Oxazoles) being a powerful tool in the synthesis of complex natural products. mdpi.comorganic-chemistry.org Lewis acids have been shown to catalyze these reactions. organic-chemistry.org

1,3-Dipolar Cycloadditions: Oxazoles can also undergo [3+2] cycloaddition reactions. For instance, photo-induced reactions between diazo compounds and nitriles can proceed through a [3+2] cycloaddition mechanism to form the oxazole ring itself, highlighting the versatility of cycloaddition chemistry in both the synthesis and reactivity of oxazoles. mdpi.comresearchgate.net

Ring-Opening Reactions of Oxazoles

The stability of the oxazole ring is modest, and it can undergo cleavage under various conditions, including nucleophilic attack, reduction, oxidation, and photochemical irradiation.

Nucleophilic Attack: As mentioned previously, nucleophilic attack, particularly at the C2 position, can lead to ring cleavage. For example, treatment of oxazoles with ammonia or formamide can induce ring opening followed by recyclization to form imidazoles.

Base-Induced Opening: Strong bases like n-BuLi deprotonate the C2 position, which can lead to a reversible ring-opening to form an isonitrile-enolate intermediate. tsijournals.come-bookshelf.de This intermediate can be trapped, providing a pathway to acyclic products.

Oxidative Cleavage: Strong oxidizing agents such as potassium permanganate, chromic acid, or ozone can cleave the oxazole ring. The reaction of peptidic oxazoles with singlet oxygen has also been shown to lead to degradation via ring opening through an imino anhydride intermediate. tsijournals.com

Reductive Cleavage: Reduction of the oxazole ring, for instance with a nickel-aluminum alloy, can also result in ring-opened products. alfachemic.com

Photochemical Reactions: Oxazoles are susceptible to photolysis. UV irradiation can cause ring-opening to form intermediates like nitrile ylides or azirines, which can then rearrange to form isomers or other products. slideshare.net The photodissociation of the parent oxazole at 193 nm has been shown to produce a variety of small fragment molecules. pharmaguideline.com

Functionalization of Alkyl and Ethyl Substituents on the Oxazole Ring

Direct functionalization of the alkyl and ethyl groups on the 4-Ethyl-2,5-dimethyloxazole ring is governed by the reactivity of C-H bonds adjacent to the heterocyclic system. The principles are analogous to those for alkyl groups on other aromatic rings.

The α-protons of the alkyl substituents (the methyl and ethyl groups) exhibit enhanced reactivity due to their "benzylic-like" position relative to the oxazole ring. This allows for several potential transformations:

Halogenation: Free radical halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can selectively introduce a halogen atom at the α-carbon of the alkyl or ethyl group. This halogenated intermediate is a versatile precursor for further nucleophilic substitution reactions.

Oxidation: The alkyl groups can be oxidized using strong oxidizing agents. For instance, potassium permanganate could potentially oxidize the ethyl and methyl groups to carboxylic acids, although care must be taken as the oxazole ring itself is sensitive to oxidation.

Deprotonation: The α-protons are weakly acidic and can be removed by a strong base. The resulting carbanion can then react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the elongation or modification of the side chains.

Reaction TypeReagentsPotential Product
Free-Radical Halogenation N-Bromosuccinimide (NBS), AIBNα-Bromoalkyl oxazole
Oxidation KMnO₄, heatOxazole carboxylic acid
Deprotonation/Alkylation 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., CH₃I)Lengthened alkyl side-chain

Role of Oxazole Derivatives as Ligands in Coordination Chemistry

Oxazole derivatives are effective ligands in coordination chemistry, primarily due to the presence of the nitrogen atom at position 3, which has a lone pair of electrons available for donation to a metal center. alfachemic.com

Oxazole-containing molecules can act as monodentate ligands, coordinating to a metal through the nitrogen atom. They can also be incorporated into larger molecular frameworks to create bidentate or multidentate ligands, which can form more stable chelate complexes. alfachemic.com For example, a substituent attached to the oxazole ring containing another donor atom (like oxygen, nitrogen, or phosphorus) can lead to bidentate coordination.

A wide variety of metal complexes involving oxazole-type ligands have been synthesized and studied. These include complexes with transition metals such as vanadium, copper, zinc, cobalt, and iron, as well as with lanthanides like neodymium. mdpi.comtsijournals.commdpi.com These metal complexes have found applications in diverse fields:

Catalysis: Vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. mdpi.com

Materials Science: Metal complexes of related heterocyclic ligands are used in the development of phosphorescent materials for applications like organic light-emitting diodes (OLEDs). alfachemic.com

Bioinorganic Chemistry: The coordination chemistry of oxazole derivatives is also of interest due to the presence of the oxazole motif in many natural products with biological activity.

The coordination ability allows for the fine-tuning of the electronic and steric properties of the metal center, which is a fundamental principle in the design of catalysts and functional materials.

Spectroscopic Characterization and Structural Elucidation of Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 4-Ethyl-2,5-dimethyloxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized for a comprehensive structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl and two methyl groups attached to the oxazole (B20620) ring.

Based on established chemical shift principles for similar heterocyclic systems, a predicted ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) would exhibit the following key resonances:

A triplet signal for the methyl protons (-CH₃) of the ethyl group, appearing in the upfield region.

A quartet signal for the methylene (B1212753) protons (-CH₂-) of the ethyl group, shifted slightly downfield from the methyl triplet.

Two distinct singlet signals for the two methyl groups attached directly to the oxazole ring at positions 2 and 5.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂CH₃ (Ethyl)~ 1.2Triplet3H
-CH₂ CH₃ (Ethyl)~ 2.5Quartet2H
2-CH₃~ 2.4Singlet3H
5-CH₃~ 2.2Singlet3H

Note: These are predicted values and actual experimental data may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In the case of this compound, seven distinct carbon signals are anticipated, corresponding to the three substituent carbons and the four carbons of the oxazole ring itself.

The predicted chemical shifts for the carbon atoms are influenced by their hybridization and proximity to the heteroatoms (oxygen and nitrogen) in the oxazole ring. The carbons of the oxazole ring (C2, C4, and C5) are expected to resonate in the downfield region characteristic of aromatic and heterocyclic systems.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂C H₃ (Ethyl)~ 12
-C H₂CH₃ (Ethyl)~ 20
2-C H₃~ 14
5-C H₃~ 10
C5 (Oxazole)~ 128
C4 (Oxazole)~ 145
C2 (Oxazole)~ 158

Note: These are predicted values and actual experimental data may vary slightly.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak between the triplet at ~1.2 ppm and the quartet at ~2.5 ppm would definitively confirm the presence of the ethyl group by showing the coupling between the -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC/HMQC spectrum would show correlations between the proton signals and their corresponding carbon signals, allowing for the direct assignment of each carbon atom that bears protons. For instance, the proton singlet at ~2.4 ppm would correlate with the carbon signal at ~14 ppm, assigning it to the 2-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the substituent groups and the oxazole ring. For example, the methylene protons of the ethyl group (~2.5 ppm) would be expected to show a correlation to the C4 and C5 carbons of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the substitution pattern by observing through-space interactions between the protons of the substituent groups and any protons on adjacent parts of the molecule, although in this fully substituted ring, the utility would be in confirming proximity between the substituents themselves.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure.

The EI-MS of this compound (molecular weight: 125.17 g/mol ) shows a characteristic fragmentation pattern. nih.govnist.gov The molecular ion peak is observed at m/z 125. nih.gov Key fragment ions observed in the spectrum help to confirm the structure.

Major Fragment Ions in the EI-MS of this compound

m/zRelative Intensity (%)Possible Fragment Ion
12575.98[M]⁺
11096.00[M - CH₃]⁺
6999.99[M - C₃H₆O]⁺
4376.68[C₂H₃O]⁺ or [C₃H₇]⁺
4230.96[C₃H₆]⁺ or [C₂H₂O]⁺

Data sourced from PubChem. nih.gov

The base peak at m/z 69 is a prominent feature of the spectrum. The loss of a methyl group (CH₃) to give the peak at m/z 110 is also a significant fragmentation pathway. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

For this compound, the molecular formula is C₇H₁₁NO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation for C₇H₁₁NO

ElementIsotopic Mass (Da)Number of AtomsTotal Mass (Da)
Carbon (¹²C)12.000000784.000000
Hydrogen (¹H)1.0078251111.086075
Nitrogen (¹⁴N)14.003074114.003074
Oxygen (¹⁶O)15.994915115.994915
Total 125.084064

An experimental HRMS measurement for this compound would be expected to yield a mass value very close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition and lending further strong support to the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. In the analysis of this compound, the gas chromatograph separates it from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention index, a key parameter in GC, helps in its identification.

Following chromatographic separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound (C₇H₁₁NO) shows a molecular ion peak [M]⁺ at m/z 125, corresponding to its molecular weight. researchgate.netacs.org The fragmentation pattern is characteristic of the molecule's structure. Key fragments observed include a prominent peak at m/z 110, resulting from the loss of a methyl group (-CH₃), and a base peak at m/z 69. researchgate.net Another significant fragment appears at m/z 43. researchgate.net These fragments provide structural information, confirming the presence of ethyl and methyl substituents on the oxazole ring.

Kovats retention indices are used to standardize retention times. For this compound, these indices vary depending on the polarity of the GC column's stationary phase, providing an additional layer of identification. researchgate.net

Table 1: GC-MS Data for this compound

ParameterValueSource
Molecular FormulaC₇H₁₁NO acs.org
Molecular Weight125.17 g/mol researchgate.net
Molecular Ion Peak [M]⁺ (m/z)125 researchgate.net
Major Mass Fragments (m/z)110 researchgate.net
69 researchgate.net
43 researchgate.net
42 researchgate.net
Kovats RI (Standard non-polar)900, 923 researchgate.net
Kovats RI (Standard polar)1213, 1231, 1242, 1244, 1252 researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

While a publicly available experimental IR spectrum for this compound was not identified in the reviewed literature, its structure allows for the prediction of characteristic absorption bands. The key functional groups present are the C-H bonds of the alkyl groups, the C=N and C=C bonds within the oxazole ring, and the C-O-C ether linkage of the ring.

Expected characteristic IR absorption bands would include:

C-H stretching: Vibrations from the methyl and ethyl groups would appear in the region of 2850-3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the aromatic oxazole ring is expected to show a strong absorption band in the 1620-1680 cm⁻¹ region.

C=C stretching: The carbon-carbon double bond of the heterocyclic ring would likely absorb in the 1470-1600 cm⁻¹ range.

C-O-C stretching: The ether-like C-O-C single bond stretching within the ring typically appears as a strong band in the 1000-1300 cm⁻¹ region.

These predicted values are based on the typical frequency ranges for these functional groups and provide a basis for identification should an experimental spectrum be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. Aromatic systems, such as the oxazole ring in this compound, exhibit characteristic absorptions in the UV region.

The presence of alkyl substituents (ethyl and methyl groups) on the oxazole ring in this compound would be expected to cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted oxazole. Therefore, it is anticipated that this compound would exhibit a strong absorption band in the UV region, likely slightly above 207 nm, corresponding to its π → π* electronic transition.

X-ray Diffraction Analysis for Solid-State Structures

A search of the scientific literature and crystallographic databases did not yield any published X-ray diffraction data for this compound. This is not unexpected, as this compound is described as a yellowish liquid at room temperature, with a boiling point of 150 °C. researchgate.net X-ray diffraction analysis requires the compound to be in a crystalline solid form. While it is possible to crystallize many liquids by cooling them to low temperatures, no such structural analysis for this compound has been reported. Therefore, information regarding its solid-state structure, unit cell parameters, and precise bond lengths and angles is currently unavailable.

Computational Chemistry and Theoretical Studies on Oxazole Compounds

Quantum Mechanical (QM) Calculations for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules. These methods provide insights into geometry, energy, and the distribution of electrons, which collectively determine the chemical nature of a compound.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. irjweb.com It is particularly effective for optimizing molecular geometry and calculating energies. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G++(d,p), are employed to determine key structural parameters such as bond lengths and angles. irjweb.com The oxazole ring is planar, with all atoms being sp2 hybridized. tandfonline.com The geometry is influenced by the substituents; for 4-Ethyl-2,5-dimethyloxazole, the ethyl and methyl groups will have specific orientations relative to the oxazole ring that correspond to the lowest energy conformation. Theoretical calculations on various substituted oxazoles have been performed to understand these structural relationships. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Oxazole Ring Note: This table presents typical data for a substituted oxazole ring as found in the literature to illustrate the output of DFT calculations; specific values for this compound would require a dedicated study.

ParameterBond/AngleTypical Calculated Value
Bond LengthO1-C2~1.36 Å
C2-N3~1.31 Å
N3-C4~1.39 Å
C4-C5~1.37 Å
C5-O1~1.38 Å
Bond AngleC5-O1-C2~105°
O1-C2-N3~115°
C2-N3-C4~109°
N3-C4-C5~108°
C4-C5-O1~103°

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgrjpbcs.com

In oxazole derivatives, the energies of the HOMO and LUMO, and thus the energy gap, are significantly influenced by the nature and position of substituents on the ring. rjpbcs.com Electron-donating groups, such as methyl and ethyl groups, tend to increase the energy of the HOMO with little effect on the LUMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. rjpbcs.com For instance, studies on methyl-substituted oxazoles have shown that increasing the number of methyl groups leads to a smaller energy gap, indicating higher reactivity. rjpbcs.comresearchgate.net The 2,4,5-trimethyl oxazole is predicted to be the most reactive among various methyl-substituted systems due to having the smallest HOMO-LUMO gap. rjpbcs.com This suggests that this compound would also be a relatively reactive compound. nih.govrjpbcs.com

Table 2: Illustrative HOMO-LUMO Energy Data for Substituted Oxazoles Note: This table contains example data from computational studies on various oxazoles to demonstrate the effect of substitution on frontier orbital energies. nih.govrjpbcs.com

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Oxazole-9.637-0.6808.957
2-Methyloxazole-9.388-0.5718.817
5-Methyloxazole-9.333-0.5178.816
2,5-Dimethyloxazole-9.075-0.4358.640
2,4,5-Trimethyloxazole-8.844-0.3818.463

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. acs.org In heteroaromatic systems like oxazole, NBO analysis helps to quantify the degree of "aromaticity" and stability. Studies on five-membered heteroaromatic compounds have shown that the extent of electron density transfer from the heteroatom's p-orbital to the rest of the π-system is a key measure of delocalization. acs.org

For oxazoles, the high electronegativity of the oxygen atom tends to hold its lone pair of electrons more tightly, which reduces their interaction with the ring's π-system. tandfonline.comacs.org This results in oxazoles being generally less delocalized and aromatic compared to their sulfur-containing counterparts (thiazoles) or nitrogen-only analogues (imidazoles). acs.org The instability of some oxazole rings, which can lead to ring-opening, has been linked to this electronic effect. mdpi.com NBO analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the electronic factors governing the stability of the this compound ring.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.orgnih.gov For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations are invaluable for exploring its conformational landscape. These simulations can identify the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers (rotamers). nih.gov Understanding the preferred conformation is crucial as it influences the molecule's physical properties and how it interacts with its environment. While specific MD studies on this compound are not prominent in the literature, the methodology is standard for analyzing small organic molecules. nih.gov The conformational free-energy differences for N-ethyl groups in other heterocyclic systems, such as piperidines, have been determined using experimental methods complemented by theoretical analysis. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property. researchgate.net In the context of oxazoles, QSAR models can be developed to predict various physicochemical properties based on calculated molecular descriptors. researchgate.netresearchgate.net These descriptors, which can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or steric, are calculated for a set of known molecules. nih.gov A mathematical model is then built to correlate these descriptors with an observed property, such as solubility or chromatographic retention time. While often used in drug discovery, QSAR is a versatile tool applicable to any property that can be quantitatively measured. mdpi.comnih.gov For oxazole derivatives, QSAR studies have been performed to create predictive models for various endpoints. daneshyari.comnih.gov

Analysis of Non-Covalent Interactions (RDG, AIM, NCI) in Oxazole Systems

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry and physical properties of molecular solids. nih.govfrontiersin.org Several computational techniques are used to visualize and quantify these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. scielo.org.mx The Reduced Density Gradient (RDG) method is a popular tool that provides a visual representation of these interactions in 3D space. researchgate.net By plotting the RDG against the electron density signed by the second Hessian eigenvalue, different types of interactions can be identified: strong attractive interactions (like hydrogen bonds) appear as blue regions, weak van der Waals interactions as green regions, and steric repulsions as red regions. nih.gov Other methods like Atoms in Molecules (AIM) and the Non-Covalent Interaction (NCI) index also provide detailed insights into the nature and strength of these interactions. scielo.org.mx For heterocyclic compounds, including oxazoles, these analyses are crucial for understanding crystal packing and intermolecular associations. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods rooted in quantum mechanics can be employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Density Functional Theory (DFT) is a widely used and robust method for predicting the structural and spectroscopic properties of organic molecules, including oxazole derivatives. irjweb.comresearchgate.net The typical computational workflow begins with the geometry optimization of the molecule's ground state. This is commonly achieved using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. irjweb.comnih.gov

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural analysis. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govtandfonline.com Calculations are typically performed on the previously optimized geometry using the same DFT functional and basis set. mdpi.com

To improve accuracy, the calculated shielding constants are often scaled or referenced against a known standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. nih.gov The accuracy of DFT-based predictions for both ¹H and ¹³C NMR chemical shifts is generally high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov It is also noted that computed NMR data, obtained from DFT, are in good agreement with experimental data and serve as valuable tools in identifying heterocyclic compounds like oxazoles. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a representative DFT/GIAO calculation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) with TMS as a reference.

Atom PositionPredicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C2 (Oxazole Ring)159.8--
C4 (Oxazole Ring)145.2--
C5 (Oxazole Ring)150.5--
C6 (2-Methyl)13.7H (3)2.45
C7 (5-Methyl)11.2H (3)2.30
C8 (Ethyl CH₂)18.9H (2)2.55
C9 (Ethyl CH₃)13.1H (3)1.20

IR Spectroscopy Prediction

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive the harmonic vibrational frequencies. sciensage.info These frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring deformation modes.

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net

Table 2: Predicted Principal IR Vibrational Frequencies for this compound Scaled harmonic frequencies predicted using DFT (B3LYP/6-311++G(d,p)).

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3050-2850C-H stretching (methyl and ethyl groups)
1620C=N stretching (oxazole ring)
1585C=C stretching (oxazole ring)
1460C-H bending (asymmetric, methyl/ethyl)
1380C-H bending (symmetric, methyl/ethyl)
1150C-O-C stretching (oxazole ring)
950Oxazole ring breathing/deformation

UV-Vis Spectroscopy Prediction

The prediction of electronic absorption spectra, such as UV-Vis, is accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. sciensage.info The calculation provides the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transition (e.g., HOMO→LUMO). nih.gov

These calculations are typically performed using the same functional and basis set as the ground-state optimization. arxiv.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can be important for accurately predicting spectra in solution, as solvent polarity can influence electronic transition energies.

Table 3: Predicted UV-Vis Absorption Data for this compound Predicted using TD-DFT (B3LYP/6-311++G(d,p)) in a non-polar solvent model.

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
2180.15π → π
2550.08n → π

These computational approaches provide a detailed and predictive understanding of the spectroscopic characteristics of this compound, serving as a powerful adjunct to experimental measurement.

Advanced Applications in Materials Science and Catalysis

Oxazole-Based Polymers and Polymeric Materials

A thorough review of current scientific literature reveals no specific studies on the synthesis or application of polymers derived directly from 4-Ethyl-2,5-dimethyloxazole. The investigation into oxazole-containing polymers is an ongoing field of research; however, to date, there is no available data detailing the use of this compound as a monomer or a structural component in polymeric materials.

Luminescent Materials and Fluorescent Dyes Incorporating Oxazole (B20620) Moieties

There is no available scientific literature that describes the luminescent or fluorescent properties of this compound. While the oxazole ring itself can be a component of larger, conjugated systems that exhibit fluorescence, the specific photophysical properties of this compound have not been reported. nih.gov The potential for this compound to act as a fluorophore would depend on its integration into a larger system that facilitates significant electron delocalization, a subject that has not yet been explored in published research.

Electronic Applications of Oxazole Derivatives

Currently, there are no documented studies on the electronic properties or applications of this compound. The electronic states of the parent oxazole molecule have been studied, but this research does not extend to its substituted derivatives like this compound. iaea.org Consequently, its potential use in electronic devices or as a component in conductive materials remains uninvestigated.

Oxazoles as Ligands in Transition Metal Catalysis for Polymerization

The use of oxazole-containing ligands in transition metal catalysis is a known strategy for controlling polymerization reactions. mdpi.com Specifically, oxazole structural units can act as N-donor ligands for various transition metals, influencing the activity of the catalyst and the properties of the resulting polymers. mdpi.com However, there are no specific research articles or patents that report the use of this compound as a ligand in any form of transition metal-catalyzed polymerization.

Oxazole Derivatives in Corrosion Inhibition Technology

The application of heterocyclic organic compounds, including oxazole derivatives, as corrosion inhibitors is a well-established field. koreascience.krtandfonline.com These compounds are effective in protecting various metals, such as steel, from corrosion, particularly in acidic environments. ijcsi.pro

The primary mechanism by which oxazole derivatives inhibit corrosion is through adsorption onto the metal surface. ijcsi.pro This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. tandfonline.com The adsorption can occur through several interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the heteroatoms (nitrogen and oxygen) of the oxazole ring and the vacant d-orbitals of the metal atoms. ku.ac.ae

The effectiveness of an oxazole-based inhibitor is influenced by its chemical structure, including the presence of substituent groups and the electron density on the heteroatoms. nih.gov Generally, these compounds can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. ijcsi.pro

It is important to note that while the general principles of corrosion inhibition by oxazoles are well-understood, no specific studies have been published on the efficacy or mechanism of this compound as a corrosion inhibitor.

The design of multifunctional corrosion inhibitors aims to create additives that not only protect against corrosion but also possess other desirable properties, such as antimicrobial activity or self-healing capabilities. mdpi.com The design principles for such additives often involve the incorporation of multiple functional groups into a single molecule. researchgate.net

For an oxazole-based additive, this could involve:

Introducing additional heteroatoms or functional groups: To enhance the adsorption and film-forming properties of the molecule. ampp.org

Incorporating biocidal moieties: To prevent microbiologically influenced corrosion. mdpi.com

Designing for controlled release: Encapsulating the inhibitor in a smart coating that releases it in response to corrosion triggers. mdpi.com

As with the general mechanism of corrosion inhibition, there is no specific research available on the design of multifunctional additives based on this compound.

Investigations into Biological Mechanisms and Structure Activity Relationships of Oxazoles General Focus

Molecular Interactions with Biological Targets: Enzymes and Receptors

The biological activity of oxazole (B20620) derivatives is rooted in their ability to engage with various enzymes and receptors through a range of non-covalent interactions. The nitrogen and oxygen atoms within the five-membered aromatic ring are key to these interactions. The electronegative oxygen atom and the pyridine-like nitrogen atom can participate in hydrogen bonding, which is crucial for the specific recognition and binding to the active sites of proteins.

Structure-Activity Relationship (SAR) Studies of Substituted Oxazoles

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of oxazole derivatives influences their biological activity. These studies systematically alter the substituents at the C2, C4, and C5 positions of the oxazole ring to optimize potency and selectivity.

For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, SAR studies on α-keto oxazole derivatives revealed that substitutions on the C2 acyl side chain significantly impact inhibitory potency. Replacing a terminal phenyl group with other aryl groups, such as 1-naphthyl or 3-chloro-phenyl, led to inhibitors that were even more potent. Similarly, introducing conformational constraints in the side chain also resulted in exceptionally potent inhibitors. Conversely, placing amide groups within the linking side chain often caused a dramatic loss in potency.

In the context of antibacterial agents, SAR studies on oxazolidinones (a related class of compounds) showed that converting the 5-acetylaminomethyl moiety into other functional groups greatly affected antibacterial activity. For example, replacing the carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. These studies demonstrate that the biological activity of oxazoles can be finely tuned by modifying the nature and position of their substituents. The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its interaction with biological targets.

Role of Oxazole Scaffold in Designing Novel Bioactive Entities

The oxazole ring is considered a "privileged scaffold" in medicinal and chemical sciences due to its presence in a wide array of natural products and synthetic compounds with significant biological activities. Its rigid, planar structure provides a stable framework for the precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets.

The synthetic accessibility and the possibility for substitution at three different positions make the oxazole ring an attractive starting point for the design of new bioactive molecules. Researchers can incorporate the oxazole moiety into larger molecules to improve their pharmacological profiles. This scaffold is a key component in compounds developed as anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic agents. The flexible nature of the oxazole ligand allows it to interact with a variety of molecular targets, making it a versatile building block in drug discovery and the development of other bioactive compounds.

Biological Potential of Oxazole Derivatives in Agricultural and Biotechnology Contexts

The applications of oxazole derivatives extend beyond medicine into agriculture and biotechnology. Their diverse biological activities make them suitable candidates for the development of new agrochemicals and tools for biochemical research.

Oxazole derivatives have demonstrated significant potential as active ingredients in pesticides for crop protection. Research has shown that compounds with an oxazole scaffold exhibit a broad spectrum of activities, including fungicidal, insecticidal, herbicidal, and nematocidal effects.

Fungicidal Activity: Many oxazole compounds have shown good activity against various plant pathogenic fungi, such as Botrytis cinerea and Magnaporthe oryzae. The antifungal efficacy can be enhanced by introducing specific substituents, like halogen atoms or electron-withdrawing groups, on the rings attached to the oxazole core.

Insecticidal and Acaricidal Activity: Certain oxazole derivatives are effective against various pests. The introduction of specific substituted benzene (B151609) rings can significantly influence their insecticidal properties.

Herbicidal Activity: Some oxazole compounds have been found to possess herbicidal properties against a range of weeds. Modifying the oxazole ring and introducing specific groups into the scaffold are important strategies in the discovery of novel herbicides.

The following table summarizes the agrochemical potential of selected oxazole derivatives.

Compound TypeTarget Organism/WeedApplicationReference
Substituted OxazolesBotrytis cinerea, Magnaporthe oryzaeFungicide
Phenyl-substituted OxazolesSpodoptera exigua, Aphis medicaginisInsecticide
Modified Oxazole ScaffoldsBrassica juncea, Rumex acetosa L.Herbicide

The ability of oxazole derivatives to inhibit enzymes is a key aspect of their biological function, with applications in biotechnology and as biochemical tools. These compounds can act as inhibitors for various enzymes, including hydrolases and oxidoreductases.

For example, a systematic study of α-keto oxazole derivatives identified potent and highly selective inhibitors of fatty acid amide hydrolase (FAAH). The selectivity of these inhibitors is crucial, as they did not significantly affect other serine hydrolases and proteases in proteome-wide screenings. Such selective inhibitors are valuable as chemical probes to study the biological roles of specific enzymes.

In another context, benzimidazole-based oxazole analogues have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in neurotransmission. While this has implications for diseases like Alzheimer's, the fundamental enzyme inhibition data contributes to the broader understanding of how oxazole structures interact with enzyme active sites. Similarly, certain oxadiazole derivatives (a related class of azoles) have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. These studies provide insights into the design of enzyme inhibitors for various biotechnological applications.

The specific compound, 4-Ethyl-2,5-dimethyloxazole, is recognized as a flavoring agent and has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. It is found in foods like coffee and potatoes. While its primary application is in the food industry for its burnt, roasted aroma, detailed studies on its specific interactions with enzymes or its potential in agrochemical or broader biotechnological contexts are not extensively documented in current literature.

Environmental Fate and Degradation Studies of Oxazole Compounds

Occurrence and Distribution of Oxazoles in Environmental Matrices

Oxazole (B20620) derivatives are found in various environmental compartments, originating from both natural and anthropogenic sources. Naturally, they are biosynthesized by a range of marine organisms, including sponges and cyanobacteria. nih.govnih.gov Anthropogenic sources include industrial wastewater from manufacturing processes where oxazoles are used as intermediates. For instance, azole compounds, a larger group that includes oxazoles, have been detected in the influent and effluent of wastewater treatment plants (WWTPs), indicating their release into aquatic environments. researchgate.netresearchgate.net

While specific data on the environmental concentrations of 4-Ethyl-2,5-dimethyloxazole are scarce, studies on related azole compounds in industrial wastewater provide some context. For example, pyrazole, another five-membered heterocyclic compound, has been found in semiconductor industry wastewater at concentrations around 15 mM. murdoch.edu.au The concentration of various azole antifungals in WWTP influents can range from a few nanograms to several hundred nanograms per liter. researchgate.netresearchgate.net

Table 1: Occurrence of Azole Compounds in Wastewater

CompoundMatrixConcentration RangeReference
PyrazoleSemiconductor Wastewater~15 mM murdoch.edu.au
Fluconazole (B54011)WWTP Effluentup to 739 ng/L researchgate.net
ClimbazoleWWTP Influent207-391 ng/L researchgate.net
TebuconazoleWWTP Influent92-424 ng/L researchgate.net
ClotrimazoleWWTP Influent6.9-93 ng/L researchgate.net

This table presents data for various azole compounds to illustrate the potential for oxazoles to be present in industrial and municipal wastewater.

Photodegradation Pathways of Oxazole Ring Systems

The oxazole ring is susceptible to photodegradation, a process driven by the absorption of ultraviolet (UV) radiation from sunlight. The primary mechanism of photodegradation for many organic compounds in the environment is through reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

The photo-oxidation of oxazole by singlet oxygen has been studied, revealing that the reaction proceeds primarily via a [4+2]-cycloaddition. This leads to the formation of an unstable bicyclic endoperoxide, which then undergoes further reactions to form various degradation products. nih.govnih.gov The pseudo-first-order reaction rate for the photo-oxidation of unsubstituted oxazole by singlet oxygen is approximately 0.94 x 10⁶ M⁻¹s⁻¹, while substituted oxazoles, such as 4-methyl-2,5-diphenyloxazole, can exhibit slightly higher rates (e.g., 1.14 x 10⁶ M⁻¹s⁻¹) due to the electronic effects of the substituents. nih.govnih.gov

The degradation half-life of azole compounds under environmental conditions can vary significantly. For example, the photodegradation half-life of the azole fungicide fluconazole in surface waters can range from two weeks to a year, depending on the concentration of photosensitizers like nitrate (B79036) and dissolved organic matter. scienceopen.com

Table 2: Kinetic Data for the Photo-Oxidation of Oxazole Derivatives by Singlet Oxygen

CompoundRate Constant (M⁻¹s⁻¹)Reference
Oxazole (unsubstituted)0.94 x 10⁶ nih.govnih.gov
4-Methyl-2,5-diphenyloxazole1.14 x 10⁶ nih.govnih.gov

This table provides kinetic data for the reaction of oxazoles with singlet oxygen, a key process in their environmental photodegradation.

Biodegradation Mechanisms and Microbial Transformation

Microbial degradation is a critical pathway for the removal of organic compounds from the environment. While specific studies on the biodegradation of this compound are limited, research on other heterocyclic compounds provides insight into potential mechanisms. Microorganisms such as bacteria and fungi can utilize these compounds as a source of carbon and nitrogen, breaking them down into simpler, less harmful substances. researchgate.net

The biodegradation of heterocyclic compounds can be influenced by the presence of substituents on the ring. For instance, studies on the microbial degradation of alkyl carbazoles have shown that the susceptibility to biodegradation generally decreases with an increasing number of alkyl carbons. researcher.life This suggests that the ethyl and methyl groups on this compound may influence its degradation rate.

The biodegradation half-lives of organic compounds in soil and water can vary widely depending on environmental conditions and the microbial community present. For example, the biodegradation half-life of the herbicide 2,4-D in soil can be on the order of days. researchgate.net In contrast, some azole fungicides are more persistent, with limited degradation observed in activated sludge over several weeks. butlerov.com

Table 3: Biodegradation Half-Lives of Selected Organic Compounds

CompoundMatrixHalf-lifeReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Soil5-7 days researchgate.net
BenzotriazoleActivated Sludge1.0 days researchgate.net
4-Methyl-1H-benzotriazoleActivated Sludge8.5 days researchgate.net
5-Methyl-1H-benzotriazoleActivated Sludge0.9 days researchgate.net
Benzophenone-3Oxic Activated Sludge10.7 days researchgate.net
Benzophenone-3Anoxic Activated Sludge4.2 days researchgate.net

This table presents biodegradation half-life data for various organic compounds to provide a comparative context for the potential persistence of oxazoles.

Persistence and Mobility of Oxazole Derivatives in Aquatic Environments

The persistence of an organic compound in the environment is determined by its resistance to degradation processes such as photodegradation and biodegradation. The mobility of a compound, particularly in soil and aquatic systems, is governed by its tendency to adsorb to soil particles and sediment, which is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Due to a lack of specific experimental data for this compound, its persistence and mobility can be inferred from its structure and the behavior of similar compounds. The alkyl substituents on the oxazole ring may slightly increase its persistence compared to the parent oxazole.

The mobility of heterocyclic compounds in soil is influenced by factors such as soil pH and organic matter content. For example, the sorption of triazole derivatives to soil is generally low, indicating high mobility. nih.gov Compounds with low Koc values are more likely to leach from the soil into groundwater. The water solubility and octanol-water partition coefficient (logP) can also provide an indication of a compound's potential mobility.

Strategies for Environmental Remediation of Oxazole Contaminants

Several strategies are available for the remediation of water and soil contaminated with oxazole compounds and other refractory organic pollutants. These can be broadly categorized into biological and chemical methods.

Bioremediation involves the use of microorganisms to degrade contaminants. This can include bioaugmentation, where specific microbial strains with high degradation capabilities are introduced to the contaminated site, and biostimulation, where the growth of indigenous degrading microorganisms is enhanced by adding nutrients and oxygen. researchgate.net

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive species, primarily hydroxyl radicals, to oxidize and mineralize organic pollutants. Common AOPs include:

Ozonation (O₃): Ozone is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide generates hydroxyl radicals.

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide (and UV light in the case of photo-Fenton) to produce hydroxyl radicals.

Studies on the treatment of azole-containing industrial wastewater have shown that AOPs can be highly effective in removing these compounds. The UV/Fenton process, for example, has demonstrated high removal rates for pyrazole. arviatechnology.com The combination of ozone with UV and hydrogen peroxide (O₃/UV/H₂O₂) has also been shown to be very effective in removing organic matter from coking wastewater.

Table 4: Comparison of Removal Efficiencies of Azole Compounds by Advanced Oxidation Processes

ProcessCompoundRemoval EfficiencyReference
UV/FentonPyrazole>85% arviatechnology.com
O₃/UV/H₂O₂Total Organic Carbon (TOC)78.25%
O₃/UV/H₂O₂Chemical Oxygen Demand (COD)92.08%
Nyex Ellenox (Electrochemical Oxidation)Pyrazole>99%

This table summarizes the performance of different AOPs in treating wastewater containing azole compounds, indicating their potential for remediating oxazole contamination.

Q & A

Q. Basic

  • Molecular weight : 141.21 g/mol .
  • Melting point : 141–143°C (light-yellow powder form) .
  • CAS Registry : 53833-30-0 .

How is the biological activity of this compound derivatives assessed?

Q. Advanced

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HepG2), with IC₅₀ values correlated to substituent electronic effects .

What computational tools predict feasible synthetic routes for novel oxazole analogs?

Advanced
AI-driven platforms (e.g., Pistachio, Reaxys) analyze retrosynthetic pathways using template relevance models. For ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate, the top-N routes prioritized one-step reactions with >90% plausibility scores .

How are reaction mechanisms validated for oxazole ring formation?

Advanced
Isotopic labeling (e.g., ¹⁵N in hydrazine precursors) tracks nitrogen incorporation into the oxazole ring. Kinetic studies (e.g., varying acrylonitrile concentration) distinguish between nucleophilic addition vs. cycloaddition pathways .

What methods differentiate structural isomers in oxazole derivatives?

Q. Advanced

  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers with α >1.2 .
  • Mass spectrometry : High-resolution MS/MS distinguishes regioisomers via unique fragmentation patterns (e.g., m/z 98 vs. 105) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-2,5-dimethyloxazole
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2,5-dimethyloxazole

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